3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. CX-5461 has shown potential as an anti-cancer drug, particularly in treating solid tumors.
Mechanism of Action
3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a reduction in ribosome biogenesis and protein synthesis, which ultimately results in cell death.
Biochemical and Physiological Effects:
3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide has been shown to have a number of biochemical and physiological effects, including a reduction in rRNA synthesis, a decrease in protein synthesis, and an increase in DNA damage. These effects ultimately lead to the selective killing of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide is its selectivity for cancer cells that have high levels of rDNA transcription. This makes it a potentially effective treatment for a wide range of solid tumors. However, 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide has also been shown to have some limitations, including toxicity to normal cells and the potential for drug resistance.
Future Directions
There are several future directions for research on 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide, including the development of more potent and selective inhibitors of Pol I transcription, the identification of biomarkers that can predict response to 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide, and the evaluation of 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide in combination with other anti-cancer drugs. Additionally, further studies are needed to better understand the mechanisms of resistance to 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide and to develop strategies to overcome this resistance.
Synthesis Methods
The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide involves several steps, including the reaction of 4-bromo-2-fluorobenzonitrile with N-ethyl-N-phenylacetamide, followed by the addition of cyclohexylamine and the use of various reagents to produce the final product.
Scientific Research Applications
3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide has been extensively studied for its potential as an anti-cancer drug, particularly in treating solid tumors. It has been shown to selectively target cancer cells that have high levels of ribosomal DNA (rDNA) transcription, which is a hallmark of many types of cancer.
properties
Product Name |
3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide |
---|---|
Molecular Formula |
C22H27N3O2 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-(cyclohexylcarbamoylamino)-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C22H27N3O2/c1-2-25(20-14-7-4-8-15-20)21(26)17-10-9-13-19(16-17)24-22(27)23-18-11-5-3-6-12-18/h4,7-10,13-16,18H,2-3,5-6,11-12H2,1H3,(H2,23,24,27) |
InChI Key |
UGVQOWZGBSFQCS-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3CCCCC3 |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.